molecular formula C16H14O B8168903 1-Ethyl-3-(4-ethynylphenoxy)benzene

1-Ethyl-3-(4-ethynylphenoxy)benzene

Cat. No.: B8168903
M. Wt: 222.28 g/mol
InChI Key: JBGODYFIMSEGEN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-ethynylphenoxy)benzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at position 1 and a phenoxy group at position 2. The phenoxy group itself is further substituted with an ethynyl moiety at the para position (4-ethynylphenoxy). This structure confers unique electronic and steric properties, making it relevant in materials science, organic synthesis, and pharmaceutical research. The ethynyl group enhances π-conjugation, which is critical for applications in optoelectronics or as a precursor for cross-coupling reactions .

Properties

IUPAC Name

1-ethyl-3-(4-ethynylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-13-8-10-15(11-9-13)17-16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGODYFIMSEGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(4-ethynylphenoxy)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where an ethyl group is introduced to the benzene ring. This is followed by the attachment of the 4-ethynylphenoxy group through a nucleophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using catalysts such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-3-(4-ethynylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-ethynylphenoxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzene ring can also undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural Analogues with Ethynyl Substituents

a. 4-Ethynyl-1-(trifluoromethoxy)benzene (CAS 160542-02-9)

  • Structure : A benzene ring with a trifluoromethoxy group at position 1 and an ethynyl group at position 3.
  • Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the ethyl group in the target compound. This difference significantly alters reactivity; for example, trifluoromethoxy derivatives are more resistant to nucleophilic substitution but enhance stability in harsh conditions .
  • Applications : Used in fluorinated polymers and liquid crystals due to its thermal stability .

b. 1-Ethynyl-4-[2-(4-ethynylphenyl)hexafluoropropan-2-yl]benzene (CAS 92455-16-8)

  • Structure : Contains two ethynyl groups and a hexafluoropropane spacer, enabling extended π-conjugation and rigidity.
  • Key Differences: The hexafluoropropane spacer increases hydrophobicity and thermal stability compared to the single ethynyl-phenoxy linkage in 1-Ethyl-3-(4-ethynylphenoxy)benzene. This compound is utilized in high-performance coatings and aerospace materials .

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight Key Properties Applications
This compound Ethyl, 4-ethynylphenoxy 238.3 g/mol Moderate π-conjugation Organic electronics, ligands
4-Ethynyl-1-(trifluoromethoxy)benzene Trifluoromethoxy, ethynyl 186.1 g/mol High thermal stability Fluoropolymers
1-Ethynyl-4-[hexafluoropropane]benzene Hexafluoropropane, ethynyl 406.2 g/mol Hydrophobic, rigid Aerospace coatings

Ethyl-Substituted Aromatic Compounds

a. 1-Ethyl-3-[2-(octadecylthio)ethyl]thiourea (GC-MS peak area: 16.346%)

  • Structure : Ethyl-thiourea derivative with a long alkyl chain.
  • Key Differences : The thiourea moiety and octadecylthio group impart amphiphilic properties, enabling antimicrobial activity (observed in Abutilon indicum extracts) . In contrast, the target compound lacks sulfur-based functional groups, limiting its biological interactions but enhancing electronic applications.

b. 1-Ethyl-3-(4-hydroxyphenyl)urea (CAS: N/A)

  • Structure: Ethyl-urea linked to a phenolic group.
  • Key Differences: The urea group enables hydrogen bonding, making it suitable for dynamic covalent chemistry and self-healing polymers. The target compound’s ethynylphenoxy group instead favors covalent bonding in rigid networks .

Electronic and Physicochemical Properties

  • Electron Stimulated Desorption (ESD) : Benzene derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show reduced cation desorption yields compared to ethyl-substituted analogs due to lower electron affinity . The ethynyl group in the target compound may enhance desorption efficiency by stabilizing positive charges via conjugation.

  • Solubility: Ethyl groups improve solubility in nonpolar solvents compared to trifluoromethoxy derivatives, which are more polar .

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